molecular formula C10H10ClNO B2776592 3-(4-Chlorophenyl)pyrrolidin-2-one CAS No. 120418-69-1

3-(4-Chlorophenyl)pyrrolidin-2-one

Cat. No.: B2776592
CAS No.: 120418-69-1
M. Wt: 195.65
InChI Key: XUHZYYCMBOYAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrrolidinone-Based Compounds

The exploration of pyrrolidinones began with the discovery of 2-pyrrolidone , the simplest γ-lactam, in the early 20th century. Initially valued for industrial applications, its derivatives soon gained attention in pharmacology. For instance, ethosuximide , a 2-pyrrolidone derivative, became a cornerstone anticonvulsant in the 1950s, demonstrating the therapeutic viability of lactam-based structures. By the 1980s, synthetic advances enabled the functionalization of pyrrolidinones with aromatic groups, leading to compounds like povidone (a polyvinylpyrrolidone polymer), which revolutionized drug formulation through its use as a solubility enhancer.

Recent decades have seen a surge in pyrrolidinone research, particularly between 2015 and 2023, with over 200 studies highlighting their applications in antimicrobial, anticancer, and neuroprotective therapies. The development of 3-(4-Chlorophenyl)pyrrolidin-2-one aligns with this trend, leveraging halogenated aryl groups to fine-tune pharmacokinetic profiles. Modern catalytic methods, such as palladium-mediated cross-coupling and Smiles-Truce aryl transfer reactions, have further streamlined the synthesis of complex pyrrolidinones.

Significance of this compound in Medicinal Chemistry

This compound (molecular formula: C₁₀H₁₀ClNO) represents a strategic fusion of a pyrrolidinone core and a 4-chlorophenyl substituent. This combination enhances its interaction with biological targets through two key mechanisms:

  • Electronic Modulation : The electron-withdrawing chlorine atom on the phenyl ring increases the compound’s electrophilicity, potentially improving binding affinity to enzyme active sites.
  • Stereochemical Rigidity : The pyrrolidinone ring’s planar lactam group imposes conformational constraints, favoring selective interactions with receptors such as GABAₐ or NMDA channels.

While direct clinical data on this compound remain limited, its structural analogs have demonstrated efficacy in preclinical models. For example, PSNCBAM-1 , a pyrrolidine-containing allosteric modulator of the CB1 receptor, underscores the therapeutic potential of aryl-pyrrolidinone hybrids in neurology. Additionally, the compound’s synthetic accessibility—achievable via cyclopropane ring-opening cascades or reductive amination—positions it as a viable candidate for high-throughput drug screening.

Scientific Rationale for Pyrrolidinone Structure in Drug Development

The pyrrolidinone scaffold offers distinct advantages in drug design, as illustrated below:

Structural Feature Pharmacological Implication
Lactam ring Enhances metabolic stability and facilitates hydrogen bonding with biological targets.
4-Chlorophenyl substituent Improves lipophilicity (logP ≈ 1.3) and membrane permeability, aiding blood-brain barrier penetration.
Sp³-hybridized nitrogen Enables salt formation for improved solubility and bioavailability.

The lactam’s rigidity reduces entropic penalties during target binding, while the chlorophenyl group’s hydrophobic surface area (≈80 Ų) promotes van der Waals interactions with aromatic residues in protein pockets. Furthermore, the compound’s synthetic flexibility allows for rapid diversification; for instance, introducing methyl groups at the 3-position can modulate steric effects without compromising ring planarity.

Properties

IUPAC Name

3-(4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHZYYCMBOYAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an intermediate Schiff base, which is subsequently cyclized to yield the desired pyrrolidinone .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

Substitution on the Phenyl Ring
  • 4-Chloro vs. 2-Chloro Substitution: 1-(4-Chlorophenyl)pyrrolidin-2-one () lacks the 3-position substitution but shares the 4-chlorophenyl group. 1-(2-Chlorophenyl)pyrrolidin-2-one derivatives (e.g., compound 7 in ) exhibit lower alpha1-adrenoceptor affinity (pKi = 7.13) compared to the 4-chloro-substituted compound 18 (pKi = 7.29 for alpha2-AR), highlighting the importance of halogen positioning .
Fluorinated Analogs
  • 1-(4-Fluorophenyl)pyrrolidin-2-one () replaces chlorine with fluorine, reducing electronegativity and steric bulk. Fluorine’s smaller size may enhance metabolic stability but reduce lipophilicity, impacting bioavailability .
Positional Isomers on the Pyrrolidin-2-one Ring
  • 4-(4-Chlorophenyl)pyrrolidin-2-one () shifts the substituent to the 4-position, creating enantiomers (R/S configurations) with distinct stereochemical interactions. Similarity scores (0.88) suggest comparable electronic profiles but divergent binding geometries .

Pharmacological Comparisons

Anti-Alzheimer’s Activity
  • N-Benzylated Pyrrolidin-2-one Derivatives (e.g., compound 10b in ) demonstrate acetylcholinesterase inhibition comparable to donepezil. The 4-chlorophenyl group enhances interactions with hydrophobic pockets in the enzyme active site, while benzylation improves blood-brain barrier penetration .
Adrenoceptor Modulation
  • Arylpiperazine-Pyrrolidin-2-one Hybrids ():
    • 1-{3-[4-(4-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (compound 18) shows high alpha2-AR affinity (pKi = 7.29), superior to analogs with 2-chloro or 4-fluoro substituents. The 4-chloro group optimizes π-π stacking with aromatic residues in the receptor .
Antiarrhythmic and Hypotensive Effects
  • Hydroxy- or Difluoro-Substituted Derivatives () exhibit prolonged hypotensive effects (>1 hour at 2.5 mg/kg IV), whereas 3-(4-chlorophenyl)pyrrolidin-2-one derivatives may prioritize adrenolytic activity over cardiovascular effects due to substituent polarity .
DFT and Structural Analysis
  • (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () shares the 4-chlorophenyl motif but features an α,β-unsaturated ketone backbone. Computational studies (B3LYP/6-311G(d,p)) reveal enhanced electron-withdrawing effects from the chlorophenyl group, stabilizing the enone system and influencing reactivity .

Data Tables

Table 1: Structural Analogs and Key Properties

Compound Name Substituents Key Property/Activity Reference
This compound 3-(4-ClPh), pyrrolidin-2-one Alpha2-AR affinity (pKi = 7.29)
1-(4-Fluorophenyl)pyrrolidin-2-one 1-(4-FPh), pyrrolidin-2-one Enhanced metabolic stability
4-(4-Chlorophenyl)pyrrolidin-2-one (R) 4-(4-ClPh), R-configuration Stereochemical specificity
1-(2-Chlorophenyl)pyrrolidin-2-one 1-(2-ClPh), pyrrolidin-2-one Alpha1-AR affinity (pKi = 7.13)

Table 2: Pharmacological Activities of Selected Derivatives

Compound Biological Target Activity (pKi/ED50) Reference
1-{3-[4-(4-ClPh)-piperazinyl]-propyl}-pyrrolidin-2-one Alpha2-adrenoceptor pKi = 7.29
10b (N-benzylated derivative) Acetylcholinesterase Comparable to donepezil
(E)-3-(4-ClPh)-1-(2-OHPh)prop-2-en-1-one DFT model (B3LYP/6-311G(d,p)) Stabilized enone system

Biological Activity

3-(4-Chlorophenyl)pyrrolidin-2-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores various aspects of its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN1OC_{10}H_{10}ClN_{1}O, with a molecular weight of approximately 195.65 g/mol. The compound features a pyrrolidinone ring substituted with a para-chlorophenyl group, which contributes to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : It may modulate the activity of specific enzymes involved in cell signaling pathways.
  • Receptors : The compound has been investigated for its potential effects on neurotransmitter receptors, particularly in the context of GABAergic activity, which is crucial for neurological functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives possess significant antimicrobial properties against various pathogens, suggesting similar potential for this compound .
  • Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through modulation of apoptotic pathways .
  • Neurological Effects : As a GABAergic agent, it has been explored for its potential use in treating neurological disorders by enhancing GABA receptor activity .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound and its derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives containing the chlorophenyl group significantly inhibited E. coli DNA gyrase, suggesting potential as antibacterial agents (IC50 values around 170 nM) .
  • GABAergic Activity : Research on related compounds indicates that modifications in the pyrrolidine structure can enhance GABA receptor affinity, which may be relevant for developing treatments for epilepsy and anxiety disorders .
  • Pharmacokinetics and Metabolism : Investigations into the metabolism of related compounds have shown that they undergo significant transformations in liver and brain tissues, impacting their pharmacological profiles and therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth
AnticancerModulates apoptosis in cancer cells
NeurologicalEnhances GABA receptor activity

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantActivity TypeIC50 (nM)Reference
4-Chlorophenyl derivativeAntimicrobial170
GABAergic derivativeNeurologicalVaries

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)pyrrolidin-2-one?

The synthesis typically involves multi-step reactions, including cyclization of intermediates under controlled conditions. Key steps may involve:

  • Catalysts : Nickel perchlorate or other transition-metal catalysts to facilitate cyclization .
  • Solvents : Polar aprotic solvents like DMF or toluene for improved reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate the compound with high purity . Continuous flow reactors have been reported to enhance yield and reduce side reactions in similar pyrrolidinone syntheses .

Q. How is this compound characterized structurally?

Structural elucidation relies on:

  • X-ray crystallography : Using software like SHELXL for refinement, which is critical for resolving bond angles and torsional conformations .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~168.7 ppm for carbonyl carbons in CDCl₃) to confirm functional groups and substituent positions .
  • Mass spectrometry : High-resolution MS to verify molecular formula and fragmentation patterns .

Q. What analytical techniques monitor reaction progress during synthesis?

  • Thin-layer chromatography (TLC) : Tracks intermediates and final product using UV visualization or iodine staining .
  • In-situ NMR : Monitors real-time reaction dynamics, particularly for cyclization steps .
  • HPLC : Quantifies purity and identifies byproducts during purification .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Tested in solvents like DMSO, ethanol, and chloroform, with pH-dependent solubility noted in aqueous buffers .
  • Stability : Thermal gravimetric analysis (TGA) assesses decomposition temperatures, while accelerated stability studies under humidity/light guide storage conditions (e.g., desiccated, -20°C) .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR-indicated conformers vs. X-ray static structures) are addressed by:

  • Dynamic NMR experiments : To probe temperature-dependent conformational changes .
  • Computational modeling : Density Functional Theory (DFT) calculations validate spectroscopic data against crystallographic coordinates .
  • Multi-technique validation : Cross-referencing with IR spectroscopy and mass spectrometry .

Q. How do substituents on the phenyl ring affect bioactivity and physicochemical properties?

Comparative studies of analogs (e.g., 4-fluoro vs. 4-chloro derivatives) reveal:

  • Electronic effects : Chlorine’s electron-withdrawing nature enhances electrophilic reactivity, impacting binding to targets like enzymes .
  • Lipophilicity : Chlorine increases logP values, improving membrane permeability but potentially reducing aqueous solubility .
  • Metabolic stability : Halogenated analogs show slower hepatic clearance in microsomal assays .

Q. How to design derivatives to enhance pharmacological properties?

Structure-activity relationship (SAR) strategies include:

  • Ring modifications : Introducing oxadiazole or pyrazole moieties to improve target affinity .
  • Substituent tuning : Replacing chlorine with trifluoromethyl groups to balance lipophilicity and metabolic stability .
  • Prodrug approaches : Esterification of the pyrrolidinone carbonyl to enhance bioavailability .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock or Schrödinger Suite models binding modes to receptors (e.g., kinase domains) .
  • Molecular dynamics (MD) simulations : Assess binding stability and conformational flexibility over time .
  • QSAR models : Correlate substituent properties (e.g., Hammett constants) with activity data from biochemical assays .

Q. How to address low yields in cyclization steps during synthesis?

Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts to enhance reaction efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .
  • Solvent effects : Switching to high-boiling solvents (e.g., DMF) to prevent premature precipitation .

Q. What are the challenges in crystallizing this compound?

Common issues include:

  • Polymorphism : Multiple crystal forms may require screening via solvent vapor diffusion or temperature gradients .
  • Disorder : Flexible pyrrolidinone rings may lead to disordered structures, resolved using SHELXL’s restraints .
  • Cocrystallization : Co-crystallizing with stabilizing agents (e.g., carboxylic acids) to improve lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.